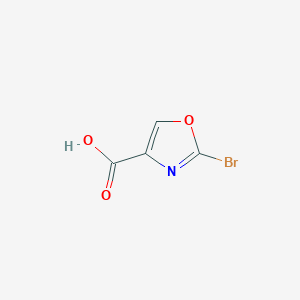

2-Bromooxazole-4-carboxylic acid

描述

Overview of Oxazole (B20620) Heterocycles in Synthetic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in organic and medicinal chemistry. aip.org The oxazole nucleus, a five-membered ring containing both an oxygen and a nitrogen atom, is a prominent scaffold found in numerous biologically active molecules. tandfonline.com

Oxazole derivatives are a critical class of compounds in medicinal chemistry due to their wide array of biological activities. tandfonline.com These five-membered heterocyclic rings are key components in many natural products and synthetically developed drugs. The structural arrangement of the oxazole ring, with its nitrogen and oxygen atoms, allows for diverse interactions with biological targets such as enzymes and receptors through various non-covalent bonds. tandfonline.com This versatility has led to the development of oxazole-containing compounds with applications as antibacterial, antifungal, anti-inflammatory, antiviral, and cytotoxic agents. nih.gov The oxazole motif is considered a valuable platform for the discovery of new therapeutic agents. nih.gov

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into heterocyclic structures is a widely employed strategy in drug discovery. mdpi.com Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Approximately 70% of pharmaceutical products are based on heterocyclic structures, and the use of halogenated heterocycles as scaffolds allows for the synthesis of a wide range of novel compounds. dur.ac.uk By sequentially replacing halogen atoms with other functional groups, chemists can create libraries of compounds for biological screening, a technique that has proven effective in generating highly substituted and potent drug candidates. dur.ac.uk

Contextualization of 2-Bromooxazole-4-carboxylic acid within Oxazole Chemistry

Within the broad family of oxazole derivatives, this compound stands out due to its specific combination of functional groups, which impart unique reactivity and synthetic potential. a2bchem.com

The structure of this compound is characterized by an oxazole ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 4-position. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. sci-hub.seresearchgate.net This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse molecular architectures.

The carboxylic acid group, on the other hand, provides a site for amide bond formation, esterification, or conversion to other functional groups. researchgate.net Its presence can also influence the molecule's solubility and ability to interact with biological targets. a2bchem.com The combination of these two functional groups on the oxazole scaffold creates a powerful building block for constructing more complex molecules. a2bchem.com

The strategic placement of the bromo and carboxylic acid functionalities makes this compound a highly valuable and versatile building block in organic synthesis. a2bchem.com Its utility has been demonstrated in the synthesis of various substituted oxazoles, which are important intermediates for pharmaceutical and agrochemical research. a2bchem.comsci-hub.se For instance, the synthesis of this compound has been achieved through the alkaline hydrolysis of its corresponding ethyl ester. sci-hub.se The ability to selectively functionalize both the 2- and 4-positions of the oxazole ring opens up avenues for creating a vast number of derivatives with potentially novel biological activities. sci-hub.se

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHDAGXOANXUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694641 | |

| Record name | 2-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-73-3 | |

| Record name | 2-Bromo-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromooxazole 4 Carboxylic Acid and Its Precursors

Strategic Approaches to Halogenated Oxazoles

The preparation of halogenated oxazoles, particularly bromooxazoles, serves as a critical foundation for the synthesis of more complex derivatives. These bromo-substituted heterocycles are valuable multipurpose building blocks in organic synthesis. researchgate.netsci-hub.se Key strategies include the controlled, direct halogenation of a pre-formed oxazole (B20620) ring or the construction of the ring system with a bromine substituent already incorporated.

A highly effective and common method for the synthesis of bromooxazoles involves the direct, regiocontrolled lithiation of an oxazole substrate, followed by quenching the resulting organolithium intermediate with an electrophilic bromine source. researchgate.netsci-hub.se This protocol has been successfully applied to produce 2-, 4-, and 5-bromooxazoles. researchgate.net

The direct lithiation of the oxazole ring is a powerful technique for regioselective functionalization. nih.govresearchgate.net For the synthesis of 2-bromooxazoles, the process begins with the deprotonation of the oxazole at the C-2 position, which is the most acidic site on the ring. sci-hub.se This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature, commonly -78 °C. sci-hub.sesemanticscholar.orgnih.gov

The resulting 2-lithiooxazole intermediate is then trapped by introducing an electrophilic bromine source. sci-hub.se A common and effective reagent for this purpose is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This sequence provides the desired 2-bromooxazole (B165757) product with high regioselectivity and in good yield. sci-hub.se The same general approach, starting with appropriately substituted oxazoles, has been extended to prepare a variety of 4-substituted 2-bromooxazoles. sci-hub.se

A significant advantage of the direct lithiation and electrophilic bromination method is its scalability. researchgate.netsci-hub.se The reaction conditions have been optimized to allow for the synthesis of bromooxazoles on a multigram scale, making these building blocks readily accessible for further synthetic applications. researchgate.netsci-hub.se The general procedure involves dissolving the starting oxazole in THF, cooling the solution to -78 °C, and adding n-BuLi dropwise. sci-hub.se After a short stirring period to ensure complete lithiation, the electrophilic bromine source is added. sci-hub.se The reaction has proven to be robust for various alkyl- and aryl-substituted oxazoles, consistently leading to the target bromooxazoles exclusively. researchgate.net

The table below summarizes the synthesis of various 4-substituted 2-bromooxazoles using this optimized, scalable protocol. sci-hub.se

| Starting Oxazole | Product | Yield (%) |

| 4-(tert-Butyl)oxazole | 2-Bromo-4-(tert-butyl)oxazole | 98 |

| 4-Isopropyloxazole | 2-Bromo-4-isopropyloxazole | 93 |

| 4-Phenyloxazole | 2-Bromo-4-phenyloxazole | 76 |

| 4-(4-Methoxyphenyl)oxazole | 2-Bromo-4-(4-methoxyphenyl)oxazole | 61 |

| Ethyl 2-methyloxazole-4-carboxylate | Ethyl 2-bromo-5-methyloxazole-4-carboxylate | 89 |

This data is based on research findings for the synthesis of 4-substituted 2-bromooxazoles. sci-hub.se

An alternative strategy for obtaining substituted oxazoles is the Van Leusen oxazole synthesis, a powerful ring-forming reaction. mdpi.comnih.govorganic-chemistry.org This method can be combined with subsequent halogenation steps to produce bromo-substituted oxazoles. mdpi.comresearchgate.net

The Van Leusen oxazole synthesis involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The reaction proceeds via a base-mediated [3+2] cycloaddition. nih.gov The process starts with the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.org The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates tosic acid (-TosH) to yield a 5-substituted oxazole. nih.govorganic-chemistry.org

This approach allows for the construction of the oxazole core from readily available starting materials. mdpi.comresearchgate.net Once the oxazole ring is formed, electrophilic aromatic bromination can be employed to introduce a bromine atom onto an aryl substituent attached to the oxazole ring, yielding bromo-substituted aryloxazoles. mdpi.com

Synthesis of Related Bromo-Substituted Oxazoles

Preparation of 2-Bromooxazole-4-carboxylic acid from Ester Precursors

The final step in the synthesis of the target compound is the conversion of a carboxylic acid ester precursor into the corresponding carboxylic acid. sci-hub.se This is a standard transformation in organic synthesis, typically achieved through hydrolysis.

The synthesis of this compound is accomplished by the saponification of its ethyl ester, ethyl 2-bromooxazole-4-carboxylate. sci-hub.se The hydrolysis is carried out under basic conditions. sci-hub.se Specifically, the ester is dissolved in a mixture of tetrahydrofuran (THF) and water, and treated with sodium hydroxide (B78521) (NaOH). sci-hub.se The reaction is initiated at 0 °C and then allowed to proceed at room temperature for a couple of hours to ensure complete conversion. sci-hub.se After the reaction, the solvent is removed under reduced pressure, and subsequent workup yields the final this compound. sci-hub.se

| Precursor | Product | Reagents | Yield |

| Ethyl 2-bromooxazole-4-carboxylate | This compound | NaOH, THF, H₂O | Not explicitly stated, but part of a successful synthetic route. sci-hub.se |

This table outlines the hydrolysis step to produce the final title compound. sci-hub.se

Alkaline Hydrolysis of Ethyl 2-Bromooxazole-4-carboxylate

The conversion of ethyl 2-bromooxazole-4-carboxylate to this compound is typically achieved through alkaline hydrolysis. This standard procedure involves treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent system, which often includes a mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol (B145695) to ensure solubility of the starting material. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide group and acidification of the resulting carboxylate salt yields the desired carboxylic acid.

Considerations for Yield and Purity in Hydrolytic Conversions

While alkaline hydrolysis is a common and effective method, careful control of reaction conditions is necessary to maximize yield and purity. The choice of base and solvent, reaction temperature, and reaction time are all critical parameters. For instance, using a stronger base like lithium hydroxide can sometimes offer advantages over sodium hydroxide. The temperature is typically kept moderate to avoid potential side reactions, such as decomposition of the oxazole ring, which can be sensitive to harsh conditions.

Purification of the final product usually involves an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent and subsequent crystallization or chromatography. The purity of the starting ethyl 2-bromooxazole-4-carboxylate is also a crucial factor; impurities in the ester can carry through the reaction and complicate the purification of the final acid.

Alternative and Emerging Synthetic Routes to Oxazole Carboxylic Acids

The synthesis of halogenated oxazole carboxylic acids is not limited to the hydrolysis of pre-formed esters. A variety of innovative methods have been developed, particularly for chloro- and other halo-analogs, which can often be adapted for bromo-derivatives.

Multi-Step Synthesis via Thiocarbonate Intermediates

One alternative approach involves the use of thiocarbonate intermediates. For example, the synthesis of related triazole systems has been achieved through the reaction of thiocarbohydrazide (B147625) with carboxylic acids. sapub.org This type of strategy, building the heterocyclic ring system from acyclic precursors, offers a high degree of flexibility in introducing various substituents.

Electrophilic Halogenation with N-Halosuccinimides

Electrophilic halogenation using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), is a powerful tool for introducing halogens onto aromatic and heterocyclic rings. organic-chemistry.orgrsc.org These reagents, often activated by a Lewis or Brønsted acid, can provide high yields of monohalogenated products under mild conditions. organic-chemistry.org For the synthesis of compounds like 2-chlorooxazole-4-carboxylic acid, this method offers a direct route to introduce the halogen at a specific position on the oxazole ring. organic-chemistry.orgrsc.org The reactivity and selectivity of the halogenation can be tuned by the choice of the N-halosuccinimide and the catalyst system. organic-chemistry.org

Utilization of Bis(trichloromethyl) Carbonate as a Halogenating Agent

Bis(trichloromethyl) carbonate, also known as triphosgene, is a versatile and safer solid substitute for the highly toxic phosgene (B1210022) gas. wikipedia.org It has found broad application in organic synthesis, including the preparation of chlorides from various functional groups. wikipedia.orgresearchgate.netresearchgate.net Triphosgene can be used to generate Vilsmeier-type reagents in the presence of dimethylformamide (DMF), which are effective for the chlorination of certain substrates. wikipedia.org This methodology has been applied to the synthesis of various heterocyclic chlorides and could be a potential route for the preparation of 2-chlorooxazole-4-carboxylic acid. researchgate.netresearchgate.net

One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling Sequences

Modern synthetic strategies increasingly focus on one-pot reactions to improve efficiency and reduce waste. jsynthchem.commdpi.com One such advanced approach combines the synthesis of the oxazole ring with a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.gov This allows for the direct construction of complex, substituted oxazoles from simpler starting materials in a single reaction vessel. mdpi.comresearchgate.net For instance, a one-pot borylation/Suzuki reaction can be employed to couple two different aryl halides, a methodology that can be adapted for the synthesis of highly functionalized oxazoles. nih.govmedium.com Such sequential, palladium-catalyzed one-pot processes offer a powerful and versatile approach for creating diverse heterocyclic structures. mdpi.com

Reactivity and Reaction Mechanisms of 2 Bromooxazole 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 2-bromooxazole-4-carboxylic acid is a key site for a variety of chemical transformations. These reactions allow for the modification of this functional group to produce a range of derivatives with diverse applications.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.compressbooks.pub This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is expelled, regenerating the carbonyl group and resulting in a new acyl compound. pressbooks.pub The reactivity of the carboxylic acid derivative is largely influenced by the nature of the leaving group; better leaving groups lead to more reactive compounds. youtube.comlibretexts.org

This compound can be converted into several important derivatives through nucleophilic acyl substitution. masterorganicchemistry.comcymitquimica.com

Acid Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) can yield the corresponding acid chloride. libretexts.org This is a highly reactive intermediate that can be readily converted into other derivatives.

Esters: Esterification can be achieved through various methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Amides: Amide formation from a carboxylic acid and an amine is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.comluxembourg-bio.comyoutube.comkhanacademy.org

Acid Anhydrides: Acid anhydrides can be formed by the reaction of a carboxylate with an acid chloride. masterorganicchemistry.com

Table 1: Examples of Carboxylic Acid Derivatives from this compound

| Derivative | Reactants | Key Conditions |

| 2-Bromooxazole-4-carbonyl chloride | This compound, Thionyl chloride | - |

| Methyl 2-bromooxazole-4-carboxylate | This compound, Methanol (B129727) | Acid catalyst |

| 2-Bromooxazole-4-carboxamide | This compound, Ammonia | DCC |

| (2-Bromooxazole-4-carbonyl) 2-bromooxazole-4-carboxylate | 2-Bromooxazole-4-carbonyl chloride, Sodium 2-bromooxazole-4-carboxylate | - |

The Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. byjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. byjus.commasterorganicchemistry.comlibretexts.org

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.commasterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). byjus.commasterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.commasterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.comlibretexts.org

The reaction is reversible, and to drive it towards the products, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. byjus.comlibretexts.org

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orglibretexts.orgchemistrysteps.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are used to overcome this issue. libretexts.orglibretexts.orgchemistrysteps.comluxembourg-bio.comyoutube.comkhanacademy.org

The mechanism of DCC-mediated amide formation proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC to form an O-acylisourea intermediate, which is a highly reactive species with a good leaving group. luxembourg-bio.comyoutube.com

Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the activated intermediate. libretexts.orgyoutube.com

Formation of the Amide: The tetrahedral intermediate collapses, forming the amide and dicyclohexylurea (DCU), a byproduct that is typically insoluble and can be removed by filtration. luxembourg-bio.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and reduce the risk of epimerization when working with chiral amino acids. luxembourg-bio.com

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). masterorganicchemistry.comkhanacademy.org While simple carboxylic acids are generally stable to decarboxylation, the reaction is facilitated in certain cases, such as with β-keto acids. masterorganicchemistry.comyoutube.com The decarboxylation of this compound can be achieved under specific conditions, often involving heating in the presence of a copper catalyst. For instance, heating with copper oxide (CuO) in quinoline (B57606) can lead to decarboxylation. sci-hub.se This process proceeds through a cyclic transition state. masterorganicchemistry.com

Reactions Involving the Bromine Atom

The bromine atom at the 2-position of the oxazole (B20620) ring is susceptible to various substitution reactions, providing a handle for further functionalization of the molecule. This reactivity is a cornerstone for building more complex molecular architectures based on the oxazole scaffold.

One of the most significant reactions involving the bromine atom is the Suzuki-Miyaura cross-coupling reaction. sci-hub.seresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the oxazole ring and a variety of organoboron compounds. This method has been utilized to synthesize a range of substituted oxazoles. sci-hub.seresearchgate.net

Additionally, the bromine atom can be replaced through other transition metal-catalyzed cross-coupling reactions or via nucleophilic aromatic substitution under specific conditions. The electrophilic nature of the C-Br bond, enhanced by the electron-withdrawing oxazole ring, facilitates these transformations. For example, the bromine can be displaced by various nucleophiles, although this often requires harsh reaction conditions or activation of the ring system.

Furthermore, lithiation at the bromine position followed by quenching with an electrophile is another powerful strategy for introducing diverse substituents at the 2-position of the oxazole ring. sci-hub.se

Metal-Catalyzed Cross-Coupling Reactions

2-Bromooxazoles are versatile building blocks in organic synthesis, largely due to their ability to participate in various metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. sci-hub.selibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids and their derivatives. sci-hub.selibretexts.orgfishersci.co.uk

In the context of bromooxazoles, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkyl groups at the bromine-bearing carbon. For instance, 2-bromooxazoles can be coupled with various boronic acids or their esters to yield 2-substituted oxazole derivatives. The general catalytic cycle involves the oxidative addition of the bromooxazole to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A study on the regiocontrolled synthesis of bromooxazole building blocks demonstrated the utility of 2-bromooxazoles in Suzuki-Miyaura reactions. sci-hub.se While specific examples for this compound were not detailed, the reactivity of other 2-bromooxazoles suggests its viability as a substrate. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. libretexts.orgfishersci.co.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | Arylboronic acid | sci-hub.se |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | Arylboronic acid | nih.gov |

| CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | Alkylboronic ester | sci-hub.se |

This table presents generalized conditions often employed for Suzuki-Miyaura couplings of bromo-heterocycles and may be applicable to this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed transformations, often offering complementary reactivity and being more cost-effective. udel.eduresearchgate.net These reactions can be used to form C-C, C-N, and C-O bonds. udel.edunih.gov Nickel catalysts have been shown to be effective in the coupling of aryl bromides with a variety of partners, including organoboronic acids in Suzuki-Miyaura type reactions. udel.edursc.org

The application of nickel catalysis extends to the activation of otherwise unreactive C-O bonds and can be employed in reductive coupling reactions. nih.gov For instance, nickel-catalyzed methods have been developed for the arylation of amino acid-derived pyridinium (B92312) salts and the deaminative reductive cross-electrophile coupling of alkylpyridinium salts with aryl bromides. udel.edu While specific studies on the nickel-catalyzed coupling of this compound are not prevalent, the known reactivity of nickel with aryl bromides suggests its potential applicability. researchgate.net Nickel-catalyzed couplings often proceed under mild conditions and exhibit broad functional group tolerance. udel.edubeilstein-journals.org

Palladium-catalyzed C-H activation has become a significant strategy for the functionalization of heterocycles, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials. rsc.orgacs.orgdntb.gov.ua In the context of oxazoles, direct arylation at the C-2 or C-5 position with aryl halides has been achieved. dntb.gov.ua This approach offers an atom-economical alternative to traditional cross-coupling methods.

Furthermore, palladium-catalyzed C-4 olefination of oxazoles via C-H bond activation has been reported, demonstrating the versatility of this strategy for functionalizing different positions on the oxazole ring. acs.org The mechanism of these reactions typically involves the coordination of the palladium catalyst to the heterocycle, followed by C-H bond cleavage to form a palladacycle intermediate, which then reacts with a coupling partner. rsc.orgacs.org While these examples focus on the activation of C-H bonds, they underscore the reactivity of the oxazole ring under palladium catalysis, which is a complementary aspect to the coupling reactions at the C-Br bond.

Nucleophilic Substitution at the Bromine-Substituted Carbon

The bromine atom at the C-2 position of the oxazole ring is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the oxazole ring. pharmaguideline.com

The halogen at the C-2 position of an oxazole ring can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. pharmaguideline.com This type of reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental process for introducing diverse functional groups onto the oxazole scaffold. The reaction proceeds through a concerted mechanism or a stepwise addition-elimination pathway. libretexts.org

For example, 2-(halomethyl)-4,5-diaryloxazoles have been shown to be effective scaffolds for synthetic elaboration at the 2-position through substitution reactions with a variety of amine nucleophiles. nih.gov While this example involves a halomethyl group, the principle of nucleophilic substitution at a carbon attached to the 2-position of the oxazole ring is demonstrated. The reactivity of the C-Br bond in this compound is expected to be similar, allowing for the synthesis of 2-amino, 2-thio, and 2-alkoxyoxazole derivatives. The presence of the electron-withdrawing carboxylic acid group at the 4-position may further facilitate this substitution by stabilizing the intermediate negative charge.

Reactivity of the Oxazole Ring System

The oxazole ring itself possesses distinct reactivity patterns. It is a weak base, forming salts with strong acids. pharmaguideline.com The ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.com When such substitutions do occur, they preferentially happen at the C-4 position, followed by C-5, and then C-2. pharmaguideline.com

Regioselective Functionalization of the Oxazole Core

The oxazole ring is a key structural motif in many biologically active compounds, and the ability to selectively introduce functional groups at specific positions is crucial for the development of new therapeutic agents and other advanced materials. researchgate.netnih.gov this compound serves as a versatile building block in this regard, with the bromine atom at the 2-position and the carboxylic acid group at the 4-position directing the regioselectivity of various chemical transformations.

The presence of the bromine atom at the C2 position makes this site susceptible to a variety of cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 2-position. sci-hub.se This is a powerful method for creating complex molecules with diverse functionalities. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Similarly, the bromine atom can be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups. These reactions often proceed via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the oxazole ring facilitates the displacement of the bromide ion.

The carboxylic acid group at the C4 position also offers opportunities for regioselective functionalization. It can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through standard organic transformations. latech.edulibretexts.org These derivatives can then undergo further reactions to introduce additional complexity into the molecule. For example, the formation of an amide bond by coupling the carboxylic acid with an amine is a common strategy in medicinal chemistry to create compounds with improved pharmacokinetic properties. libretexts.org

Furthermore, the oxazole ring itself can undergo reactions such as lithiation, which can then be followed by quenching with an electrophile to introduce a substituent at a specific position. sci-hub.se The regioselectivity of this process is often influenced by the directing effects of the existing substituents.

Table 1: Examples of Regioselective Functionalization Reactions

Effects of Substituents on Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by the nature of the substituents on the oxazole ring. These substituents can exert both electronic and steric effects, which can alter the reactivity of the molecule and the regioselectivity of the reaction.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the oxazole ring can have a profound impact on the reactivity of the molecule. An EWG, such as a nitro group, will increase the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack. This can enhance the rate of nucleophilic aromatic substitution reactions at the C2 position. Conversely, an EDG, such as an amino or alkoxy group, will decrease the electrophilicity of the ring, potentially slowing down nucleophilic substitution reactions.

The acidity of the carboxylic acid at the C4 position is also influenced by the electronic nature of other substituents on the ring. An EWG will increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive effects. This can affect the conditions required for reactions involving the carboxylic acid group, such as esterification or amide bond formation.

Steric Effects:

The size of the substituents on the oxazole ring can also play a crucial role in determining the outcome of a reaction. Bulky substituents can hinder the approach of a reagent to a particular reaction site, leading to a decrease in the reaction rate or a change in the regioselectivity of the reaction. For example, a bulky substituent at the C5 position might sterically hinder a reaction at the adjacent C4-carboxylic acid group.

In cross-coupling reactions, the steric hindrance of both the oxazole substrate and the coupling partner can influence the efficiency of the reaction. Larger groups on either reactant can lead to lower yields or require more forcing reaction conditions.

Table 2: Influence of Substituents on Reactivity

Derivatives and Analogs of 2 Bromooxazole 4 Carboxylic Acid

Ester Derivatives (e.g., Ethyl 2-Bromooxazole-4-carboxylate, Methyl 2-Bromooxazole-4-carboxylate)

Hydrolytic Conversions to the Carboxylic Acid

The conversion of ester derivatives back to the parent 2-bromooxazole-4-carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Basic hydrolysis, often referred to as saponification, involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) or lithium hydroxide solution. libretexts.orgchemguide.co.uk This method is generally preferred as the reaction is irreversible and drives towards completion. chemguide.co.uk For instance, the hydrolysis of ethyl 2-bromooxazole-4-carboxylate can be accomplished by stirring with a solution of lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) to yield this compound. The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester under reflux with a large excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk This reaction is reversible and reaches an equilibrium state. chemguide.co.uk

Comparative Reactivity and Stability

The reactivity of methyl and ethyl esters in reactions like hydrolysis is generally similar, with minor differences potentially arising from steric hindrance or solubility. The ethyl group is slightly larger than the methyl group, which could, in principle, slightly hinder the approach of a nucleophile to the carbonyl carbon. However, in many synthetic applications, the choice between a methyl and an ethyl ester is often dictated by the specific reaction conditions, desired solubility properties, or the ease of removal of the resulting alcohol (methanol vs. ethanol).

The stability of the oxazole (B20620) ring itself is a crucial factor. Halogenated oxazoles are substrates for various transition metal-catalyzed cross-coupling reactions, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of the C-Br bond at the 2-position allows for selective functionalization through reactions like the Suzuki-Miyaura coupling. researchgate.net

Related Halogenated Oxazole Carboxylic Acids (e.g., 2-Chlorooxazole-4-carboxylic acid, 4-Bromooxazole-2-carboxylic acid)

The identity and position of the halogen atom on the oxazole-carboxylic acid scaffold significantly influence the molecule's chemical properties and synthetic potential. 2-Chlorooxazole-4-carboxylic acid and 4-bromooxazole-2-carboxylic acid are two such related compounds that offer different reactivity profiles. chemicalbook.comnih.gov

Table 2: Comparison of Related Halogenated Oxazole Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1167055-73-3 | C₄H₂BrNO₃ | 191.97 | Bromo at C2, Carboxyl at C4 |

| 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | C₄H₂ClNO₃ | 147.52 | Chloro at C2, Carboxyl at C4 |

| 4-Bromooxazole-2-carboxylic acid | 944906-74-5 | C₄H₂BrNO₃ | 191.97 | Bromo at C4, Carboxyl at C2 |

Data sourced from public chemical databases.

Comparative Analysis of Reactivity and Synthetic Utility

The synthetic utility of halogenated oxazoles is largely defined by their participation in cross-coupling reactions. The reactivity of the carbon-halogen bond is a key determinant in these transformations. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings. researchgate.net This difference allows for selective or sequential functionalization of polyhalogenated heterocycles. ignited.in

2-Chlorooxazole-4-carboxylic acid and its ester, ethyl 2-chlorooxazole-4-carboxylate, serve as versatile intermediates for synthesizing variously substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. chemicalbook.comnih.gov The C2-chloro group can be displaced or used as a handle for coupling, while the other positions on the ring can be further functionalized.

4-Bromooxazole-2-carboxylic acid , on the other hand, presents a different substitution pattern. The bromine at the C4 position is often more challenging to introduce than at C2 or C5. ignited.in However, once installed, it provides a reactive site for cross-coupling. This isomer has been utilized in the preparation of heteroaryl-substituted compounds that act as selective modulators for serotonin (B10506) receptors. echemi.com The ability to selectively functionalize either the C2 or C4 position by choosing the appropriate bromo-isomer is a powerful tool for synthetic chemists.

Functionalized Oxazole-4-carboxylic Acid Derivatives

The oxazole-4-carboxylic acid core is found in various functionalized derivatives, including naturally occurring and synthetic macrocycles. These complex structures often exhibit significant biological activity.

Oxazole-Containing Macrocyclic Structures

The incorporation of oxazole-4-carboxylic acid moieties into macrocyclic frameworks is a strategy employed in the synthesis of complex natural products and their analogs. researchgate.net These macrocycles often possess unique three-dimensional shapes that are crucial for their biological function.

For example, the natural product Diazonamide A is a complex marine-derived macrocycle that contains a highly substituted oxazole ring. rsc.orgprinceton.edunih.gov Its total synthesis is a significant challenge that relies on the strategic formation and functionalization of the heterocyclic core within a large ring system. rsc.orgprinceton.edunih.gov Additionally, a class of natural products named macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives, have been isolated from the fungus Phoma macrostoma. nih.gov These discoveries highlight the role of the oxazole-4-carboxylic acid scaffold in naturally occurring macrocyclic structures. nih.govnih.gov Synthetic efforts have also demonstrated that functionalized oxazoles can serve as precursors to oxazole-containing macrocyclic structures. researchgate.net

Table 3: Examples of Oxazole-Containing Macrocyclic Structures or Precursors

| Structure Type | Origin/Example | Significance |

|---|---|---|

| Diazonamide A | Marine Ascidian (Diazona angulata) | Complex, biologically active macrocycle containing a functionalized oxazole. nih.gov |

| Macrooxazoles A-D | Fungus (Phoma macrostoma) | Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives. nih.govnih.gov |

| Synthetic Macrocycles | Laboratory Synthesis | Utilized as precursors for complex molecular architectures. researchgate.net |

Information sourced from cited research articles.

Trisubstituted Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles is a key area of research due to their prevalence in pharmacologically active compounds and natural products. beilstein-journals.orgsemanticscholar.org The this compound core is an excellent starting point for creating such molecules. A common strategy involves functionalizing the bromine and carboxylic acid positions, followed by modification at the C5 position.

One established method for creating trisubstituted oxazoles is through a one-pot synthesis followed by a Suzuki-Miyaura coupling reaction. beilstein-journals.orgnih.gov While this method often starts with simpler building blocks like separate carboxylic acids, amino acids, and boronic acids to construct the oxazole ring, the principles can be adapted. beilstein-journals.orgsemanticscholar.orgnih.gov For instance, the bromine at the C2 position of this compound is amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents. researchgate.net

A general approach can be envisioned where the carboxylic acid at C4 is first protected or converted to an ester. Subsequently, a Suzuki-Miyaura coupling reaction can be performed at the C2 position to introduce a desired aryl or alkyl group. The final substitution at the C5 position can be achieved through various methods, including lithiation followed by reaction with an electrophile, to yield a 2,4,5-trisubstituted oxazole. researchgate.net The diversity of commercially available boronic acids makes this a powerful strategy for generating extensive libraries of trisubstituted oxazoles for screening purposes. beilstein-journals.org

Amino and Cyano Functionalized Oxazoles

The introduction of amino and cyano groups onto the oxazole ring can significantly alter the molecule's electronic properties and biological activity. Research has demonstrated efficient protocols for synthesizing oxazoles bearing these functional groups.

A synthetic route to 5-amino-4-cyanoxazoles has been described, which involves the heterocyclization of 2-amido-3,3-dichloroacrylonitriles. researchgate.net A subsequent step in this process allows for the introduction of a carboxylate group at the C-2 position, highlighting a method to arrive at structures related to functionalized this compound. researchgate.net

Furthermore, gold-catalyzed intermolecular reactions have been developed to produce highly functionalized 4-aminooxazoles. birmingham.ac.uk These methods offer a flexible and efficient means to access complex oxazoles with significant structural and functional group diversity. birmingham.ac.uk The synthesis of a 4-cyano-oxazole has also been specifically reported in chemical literature. rsc.org The development of N-substituted 2-aminooxazoles, which can be seen as analogs, has also been explored, often involving Buchwald-Hartwig cross-coupling reactions. acs.org These synthetic strategies underscore the accessibility of amino and cyano-functionalized oxazoles derived from or related to the core structure of this compound.

Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. technologypublisher.com This involves substituting a functional group with another that has similar physicochemical properties, such as size, shape, and electronic distribution. drughunter.com For carboxylic acid-containing molecules, this strategy is often employed to improve metabolic stability, membrane permeability, and potency, or to circumvent toxicities associated with the carboxylic acid moiety. nih.govresearchgate.netacs.org

Sulfonic Acid Analogs of Carboxylic Acids

Sulfonic acids are recognized as non-classical bioisosteres of carboxylic acids. nih.gov The rationale for this replacement lies in the similar acidic nature and the geometry of the two functional groups. The distance between the oxygen atoms in a sulfonate is comparable to that in a carboxylate, allowing it to engage in similar hydrogen bonding and electrostatic interactions with biological targets. researchgate.net

While carboxylic acids typically have a pKa around 4-5, sulfonic acids are stronger acids. drughunter.com However, they can effectively mimic the anionic charge of the carboxylate group under physiological conditions. The replacement of the carboxylic acid in this compound with a sulfonic acid group would result in 2-bromooxazole-4-sulfonic acid. This substitution is a viable strategy to potentially enhance the compound's pharmacokinetic profile. technologypublisher.comnih.gov For example, sulfonamides, which are related to sulfonic acids, have been shown to offer advantages over carboxylic acids, including increased metabolic stability and improved membrane permeability. drughunter.com The successful application of sulfonic acid bioisosteres in various drug discovery programs, such as for cholecystokinin-B (CCK-B) receptor antagonists, demonstrates the utility of this approach. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

2-Bromooxazole-4-carboxylic acid serves as a pivotal starting material for the synthesis of intricate molecules with potential biological activity. a2bchem.com Its structure allows for the systematic introduction of various functional groups and modifications, which is essential in medicinal and agrochemical research. a2bchem.com

The oxazole (B20620) ring is a common motif in many biologically active compounds. This compound provides a convenient entry point for the synthesis of novel pharmaceutical and agrochemical candidates. The ability to participate in a wide range of chemical reactions makes it a valuable precursor for creating molecules with enhanced biological activity and improved pharmacokinetic properties. a2bchem.com For instance, the incorporation of the oxazole core can introduce polarity and other desirable features into a molecule, aiding in the development of new therapeutic agents and pesticides. a2bchem.com

While direct examples of commercialized pharmaceuticals or agrochemicals derived from this compound are not extensively documented in publicly available literature, its utility as a building block is well-established in research settings. a2bchem.comresearchgate.net The closely related 4-bromooxazole-2-carboxylic acid is a key intermediate in synthesizing heteroaryl-substituted 2-pyridinylmethylamine derivatives, which act as selective 5-HT1A modulators for potential treatment of mental health disorders. lookchem.com This highlights the potential of bromooxazole carboxylic acids in drug discovery.

Building Block for Heterocyclic Systems

The reactivity of this compound makes it an excellent building block for constructing a variety of heterocyclic compounds. a2bchem.comsci-hub.se

The bromine atom at the 2-position of the oxazole ring is susceptible to nucleophilic substitution and is particularly well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netsci-hub.se This allows for the introduction of a wide array of substituents at this position, leading to the synthesis of diverse 2,4-disubstituted oxazoles. sci-hub.sersc.org The synthesis of 2-bromooxazole (B165757) itself can be achieved through the lithiation of oxazole followed by bromination. sci-hub.se The carboxylic acid group at the 4-position can be maintained or transformed as needed for the target molecule. sci-hub.se

| Reaction Type | Reactants | Product Type | Significance |

| Suzuki-Miyaura Coupling | This compound derivative, Boronic acid/ester | 2-Aryl/heteroaryl-oxazole-4-carboxylic acid derivative | Formation of C-C bonds, introduction of diverse aryl groups. researchgate.netsci-hub.se |

| Nucleophilic Aromatic Substitution | This compound derivative, Nucleophile (e.g., amine, thiol) | 2-Amino/thio-oxazole-4-carboxylic acid derivative | Introduction of heteroatom substituents. |

This table is a generalized representation based on established reactivity patterns of similar compounds.

The bifunctional nature of this compound allows for its incorporation into larger, more complex molecular frameworks, including macrocycles. researchgate.net The carboxylic acid can be used to form an amide or ester linkage to one part of a molecule, while the bromo-substituted oxazole can be involved in a subsequent cyclization reaction to form a macrocyclic structure. This strategy is valuable in the synthesis of natural product analogues and other complex architectures. researchgate.net

Utility in Parallel Synthesis Strategies

Parallel synthesis is a powerful tool in drug discovery and materials science for rapidly generating large libraries of related compounds. The defined reactivity of the two functional groups on this compound makes it an ideal scaffold for such strategies. sci-hub.se One functional group can be reacted with a set of building blocks, and the other functional group can then be reacted with a different set of building blocks, leading to a combinatorial library of products. nih.gov

For example, the carboxylic acid can be converted to a variety of amides using a panel of amines. Subsequently, the bromo group on each of these amides can undergo a Suzuki-Miyaura coupling with a diverse set of boronic acids, resulting in a large and varied library of 2,4-disubstituted oxazoles. This approach significantly accelerates the discovery of new compounds with desired properties. sci-hub.se

Medicinal Chemistry and Biological Relevance

Applications in Drug Discovery and Development

While direct studies on the biological effects of 2-Bromooxazole-4-carboxylic acid are limited, its structure serves as a versatile starting point for creating a variety of derivatives. The substitution pattern on the oxazole (B20620) ring is pivotal in determining the specific biological activities of the resulting compounds, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic effects. nih.govd-nb.info Research has focused on synthesizing and evaluating derivatives of the oxazole-4-carboxylic acid core to explore and optimize their therapeutic potential.

The investigation into derivatives synthesized from oxazole scaffolds has yielded compounds with a spectrum of biological activities. A notable example comes from the study of macrooxazoles, a class of 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma. nih.govresearchgate.net These natural products provide a framework for understanding the potential bioactivities that can be achieved from the oxazole-4-carboxylic acid template.

Derivatives of the oxazole-4-carboxylic acid scaffold have demonstrated notable antimicrobial capabilities. nih.gov In a study of naturally occurring macrooxazoles, several compounds exhibited weak to moderate activity against a panel of bacteria and fungi. nih.govresearchgate.net For instance, one derivative, macrocidin A, showed activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 16.7 µg/mL and weak activity against Mycobacterium smegmatis at an MIC of 33.3 µg/mL. nih.gov Another derivative, Macrooxazole B, was moderately active against the fungus Mucor hiemalis (MIC of 66.7 µg/mL) and also inhibited Bacillus subtilis at the same concentration. nih.gov

Furthermore, these compounds have shown efficacy in disrupting bacterial biofilms, which are often associated with persistent infections. Several macrooxazole derivatives were found to interfere with the biofilm formation of Staphylococcus aureus. nih.govresearchgate.net At a concentration of 250 µg/mL, these compounds inhibited biofilm formation by 65% to 79%. nih.gov Two derivatives, macrocidin A and macrocidin Z, also showed moderate activity against pre-formed S. aureus biofilms, with inhibition percentages of 75% and 73%, respectively, at a concentration of 250 µg/mL. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of select Oxazole-4-Carboxylic Acid Derivatives

| Derivative | Test Organism | MIC (µg/mL) |

|---|---|---|

| Macrocidin A | Bacillus subtilis | 16.7 |

| Macrocidin A | Mycobacterium smegmatis | 33.3 |

| Macrooxazole B | Mucor hiemalis | 66.7 |

| Macrooxazole B | Bacillus subtilis | 66.7 |

| Macrocidin Z | Micrococcus luteus | 66.7 |

Data sourced from a study on macrooxazoles isolated from Phoma macrostoma. nih.gov

The oxazole scaffold is a recognized feature in a number of anti-inflammatory agents. nih.govresearchgate.net Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) used clinically, contains an oxazole moiety. nih.gov This highlights the potential of oxazole-based compounds in the management of inflammation. Research into novel oxazole derivatives has shown that specific substitutions can lead to significant anti-inflammatory effects, in some cases through the inhibition of cyclooxygenase (COX) enzymes like COX-2. researchgate.netnih.gov While specific studies on the anti-inflammatory properties of derivatives from this compound are not prevalent, the established activity of the broader oxazole class suggests this is a promising area for future investigation. nih.govresearchgate.net

The potential of oxazole derivatives as anticancer agents has been explored, with some compounds showing cytotoxic effects against cancer cell lines. nih.govnih.gov In an investigation of oxazole-4-carboxylic acid derivatives from Phoma macrostoma, a mixture of two macrooxazoles (compounds 2 and 4 in a 1:2 ratio) demonstrated weak cytotoxic activity. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) of this mixture was 23 µg/mL against both human HeLa cancer cells and mouse L929 fibroblast cells. nih.gov

Table 2: Cytotoxic Activity of a Mixture of Oxazole-4-Carboxylic Acid Derivatives

| Derivative | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Mixture of Macrooxazole A and C | HeLa (Human cervical cancer) | 23 |

| Mixture of Macrooxazole A and C | L929 (Mouse fibroblast) | 23 |

Data reflects the activity of a 1:2 mixture of two derivatives isolated from Phoma macrostoma. nih.gov

The oxazole ring is present in certain natural products that exhibit antiviral activity. researchgate.net For example, hennoxazole A, a marine natural product, is a known antiviral agent. researchgate.net This demonstrates the potential of the oxazole scaffold in the development of new drugs to combat viral infections. While research specifically on derivatives of this compound is limited in this area, the established antiviral profile of other oxazole-containing compounds supports its value as a template for further drug discovery efforts.

The broad biological profile of oxazole derivatives includes activity against mycobacteria and potential effects on metabolic diseases like diabetes. nih.govd-nb.info

Antitubercular Effects: The oxazole scaffold has been identified as a promising starting point for the development of antitubercular agents. nih.govd-nb.info Supporting this, weak activity against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, was observed for the oxazole-4-carboxylic acid derivative macrocidin A, with an MIC value of 33.3 μg/mL. nih.gov

Antidiabetic Effects: Several reviews have highlighted the potential of oxazole derivatives in the treatment of diabetes. tandfonline.comnih.gov A notable example is the drug aleglitazar, which contains an oxazole ring and has been developed as an antidiabetic agent. nih.gov The mechanisms by which oxazole-containing compounds may exert antidiabetic effects are varied and can include the modulation of key molecular targets that regulate glucose metabolism and insulin (B600854) sensitivity. nih.gov Although specific antidiabetic studies on derivatives of this compound have not been reported, the clinical precedent set by other oxazole-based drugs indicates this is a viable avenue for research. tandfonline.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aleglitazar |

| Hennoxazole A |

| Macrocidin A |

| Macrocidin Z |

| Macrooxazole A |

| Macrooxazole B |

| Macrooxazole C |

Intermediate in the Synthesis of Specific Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realms of oncology and infectious diseases. While it may not be a final drug product itself, its structural framework is a key component in the assembly of more complex therapeutic candidates. The oxazole ring is a bioisostere for other five-membered heterocycles and can be found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer, antifungal, and antibacterial properties. sci-hub.se

The reactivity of the bromo and carboxylic acid groups on the oxazole scaffold allows for its use in various coupling reactions to build molecular complexity. For instance, the bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. sci-hub.se This enables the attachment of various aryl or alkyl groups, leading to the generation of diverse chemical libraries for high-throughput screening.

Research has demonstrated the synthesis of novel quinoline-1,3,4-oxadiazole hybrids with dual anticancer and antimicrobial activities, where similar heterocyclic carboxylic acids act as key precursors. nih.gov These findings suggest the potential for this compound to be utilized in the development of agents targeting critical cellular machinery like EGFR tyrosine kinase and microbial DNA gyrase. nih.gov Furthermore, its application has been explored in the synthesis of kinase inhibitors, a significant class of anticancer drugs. nih.goved.ac.uk The core structure can be modified to create compounds that selectively target specific kinases, such as Aurora A kinase, by designing molecules that fit into the ATP-binding pocket of the enzyme. nih.govnih.gov

| Therapeutic Area | Potential Application of this compound Derivatives | Reference |

| Oncology | Synthesis of kinase inhibitors (e.g., Aurora A kinase inhibitors) | nih.govnih.gov |

| Development of dual anticancer and antimicrobial agents | nih.gov | |

| Infectious Diseases | Synthesis of novel antimicrobial compounds | nih.gov |

| Broad-spectrum antiviral agents | nih.gov | |

| Anti-inflammatory | Synthesis of anti-inflammatory and analgesic agents | nih.govresearchgate.netnih.gov |

Structure-Activity Relationship Studies

The biological activity of molecules derived from this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in understanding how modifications to this scaffold influence the resulting compound's therapeutic efficacy and selectivity.

The two primary functional groups of this compound—the bromine atom and the carboxylic acid moiety—play distinct and crucial roles in its biological relevance.

The carboxylic acid group is a key pharmacophoric feature. researchgate.net It is often essential for the molecule's interaction with biological targets, frequently acting as a hydrogen bond donor or acceptor to engage with amino acid residues in the active site of an enzyme or receptor. researchgate.netwiley-vch.de This interaction is often critical for the inhibitory activity of the compound. For example, in the context of kinase inhibitors, the free carboxylic group can be vital for competitive binding in the ATP pocket. nih.gov Furthermore, the carboxylic acid group can enhance the water solubility of a compound, which is a desirable pharmacokinetic property for drug candidates. researchgate.netwiley-vch.de However, its acidic nature can also present challenges, such as limited passive diffusion across biological membranes. researchgate.net

The bromine atom at the 2-position of the oxazole ring also significantly influences biological activity. Halogen atoms, like bromine, can modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of bromine can also lead to specific halogen bonding interactions with the biological target, potentially increasing binding affinity and potency. In SAR studies, the substitution of the bromo group with other functionalities is a common strategy to probe the steric and electronic requirements of the binding site and to optimize the compound's activity and selectivity. sci-hub.se

| Functional Group | Influence on Biological Activity | Reference |

| Carboxylic Acid | - Acts as a hydrogen bond donor/acceptor for target binding. - Enhances water solubility. - Can be crucial for enzyme inhibitory activity (e.g., kinase inhibitors). | nih.govresearchgate.netwiley-vch.de |

| Bromine Atom | - Modulates lipophilicity and ADME properties. - Can participate in halogen bonding with the target. - Provides a reactive handle for synthetic modifications. | sci-hub.se |

The inherent reactivity and defined stereochemistry of this compound make it an excellent scaffold for the design of more intricate and potent biologically active molecules. Medicinal chemists can leverage this building block to construct complex molecular architectures with tailored therapeutic properties.

One common design strategy involves using the carboxylic acid group as an anchor point for further chemical elaboration. It can be converted into a variety of other functional groups, such as esters or amides, to fine-tune the molecule's properties. wiley-vch.de For instance, esterification is a common prodrug strategy to mask the polar carboxylic acid group and improve oral absorption. nih.gov

Another powerful approach is the use of the bromo group in cross-coupling reactions to append larger and more complex substituents. This allows for the systematic exploration of the chemical space around the oxazole core, a key step in lead optimization. By attaching different aromatic or heterocyclic rings, it is possible to create hybrid molecules that may exhibit dual or synergistic pharmacological activities. This strategy is particularly relevant in the development of multi-target drugs, which are of growing interest for the treatment of complex diseases like cancer. nih.gov The design of such molecules often involves computational modeling to predict the binding of different derivatives to the target protein, guiding the synthetic efforts towards more potent and selective compounds. nih.govresearchgate.net The ultimate goal is to generate novel chemical entities with improved efficacy, better safety profiles, and a reduced likelihood of developing drug resistance.

Analytical and Spectroscopic Characterization in Research

Techniques for Structural Elucidation and Purity Confirmation

Structural elucidation is a critical process in chemical synthesis, ensuring that the target molecule has been successfully prepared. For 2-Bromooxazole-4-carboxylic acid, a suite of spectroscopic techniques is employed to confirm its identity and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: In the proton NMR spectrum of this compound, a distinct singlet is expected for the proton at the C5 position of the oxazole (B20620) ring. The carboxylic acid proton (–COOH) typically appears as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm, and its exact position can be dependent on the solvent and concentration. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected. Based on data for similar oxazole and carboxylic acid structures, the chemical shifts can be predicted. libretexts.orgcdnsciencepub.comwisc.edu The carboxyl carbon (C=O) is typically found in the 165-185 ppm range. libretexts.org The carbon atoms of the oxazole ring (C2, C4, and C5) will have characteristic shifts influenced by the bromine substituent and the carboxylic acid group. The C2 carbon, being attached to both a bromine and a nitrogen atom, and the C4 carbon, attached to the carboxylic acid, would be significantly deshielded. The C5 carbon would appear at a different chemical shift. For the parent oxazole, C2 appears at ~151 ppm, C4 at ~128 ppm, and C5 at ~121 ppm. cdnsciencepub.com The presence of the bromine at C2 and the carboxylic acid at C4 would further shift these values.

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | 165 - 185 | Typical range for carboxylic acid carbons. libretexts.org |

| C2 (Oxazole) | >140 | Attached to electronegative Br and N atoms. |

| C4 (Oxazole) | >130 | Attached to electron-withdrawing COOH group. |

| C5 (Oxazole) | ~120-125 | Influenced by adjacent ring atoms. |

2D NMR (DEPT, HMBC): To unambiguously assign these signals, two-dimensional NMR techniques are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show a positive signal for the C5-H group and no signals for the quaternary carbons (C2, C4, and the carboxyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the connectivity of the molecule. For instance, a correlation would be expected between the C5-H proton and the C4 carbon, as well as the C5-H proton and the C2 carbon, confirming the structure of the oxazole ring. princeton.edu Correlations from the C5-H to the carboxylic carbon would also solidify the assignment of the substituent at C4. princeton.edu

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

MS: In a typical mass spectrum, this compound would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. researchgate.netacs.org For C₄H₂BrNO₃, the calculated monoisotopic mass is approximately 190.9218 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass, thus providing strong evidence for the compound's identity. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.orgacs.org For this compound, several characteristic absorption bands are expected. libretexts.orgspectroscopyonline.com

O–H Stretch: A very broad absorption band is characteristic for the hydroxyl group of a hydrogen-bonded carboxylic acid, typically appearing in the range of 3300–2500 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected. For aromatic or conjugated carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C–O Stretch and O–H Bend: The C–O stretching vibration usually appears in the 1320–1210 cm⁻¹ region, while a broad O–H bend (wag) can often be seen around 960–900 cm⁻¹. spectroscopyonline.com

Oxazole Ring Vibrations: The oxazole ring itself will have characteristic stretching vibrations, typically in the 1600-1400 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| -COOH | O–H Stretch | 3300 - 2500 | Very Broad |

| -COOH | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| -COOH | C–O Stretch | 1320 - 1210 | Medium |

| -COOH | O–H Bend | 960 - 900 | Broad |

| Oxazole Ring | C=N, C=C Stretches | 1600 - 1400 | Medium to Weak |

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof. anchor-publishing.comoregonstate.eduwestminster.ac.uk This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, and bond angles. rsc.orgnih.gov It would unambiguously verify the positions of the bromine atom at C2 and the carboxylic acid group at C4 on the oxazole ring, leaving no doubt as to the isomeric identity of the compound.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities.

Silica (B1680970) gel column chromatography is a standard method for the purification of organic compounds. acs.org For carboxylic acids like this compound, the acidic nature of the compound can lead to significant peak tailing and poor separation on standard silica gel. researchgate.netresearchgate.net To overcome this, the eluent is often modified. Adding a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to a less polar species that elutes more effectively and with better peak shape. reddit.com A typical solvent system would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate, with the addition of approximately 1% acetic acid. reddit.comrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

HPLC and UPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques in the research and development of pharmaceutical intermediates like this compound. These methods are primarily employed to determine the purity of the compound, identify any impurities, and quantify the main component in a given sample. The underlying principle of these techniques involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for purity assessment. This is due to the compound's moderate polarity, conferred by the carboxylic acid group, and its aromatic heterocyclic structure. In RP-HPLC, a nonpolar stationary phase, commonly a C18-bonded silica, is used in conjunction with a polar mobile phase.

While specific, publicly available, detailed HPLC or UPLC methods for this compound are limited, a typical method can be inferred based on the analysis of structurally similar heterocyclic carboxylic acids. The development of such a method would involve the systematic optimization of several key parameters to achieve a good resolution between the main peak of this compound and any potential impurities, such as starting materials, by-products, or degradation products.

Key parameters that are optimized during method development include:

Column: A C18 or C8 column is a common choice for the separation of small aromatic molecules. The choice between them depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The aqueous phase often contains an acid, such as formic acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid group, leading to sharper and more symmetrical peaks. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is used to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation.

Detection Wavelength: A UV detector is commonly used for the analysis of aromatic compounds like this compound. The detection wavelength is selected based on the UV absorbance maximum of the compound to ensure high sensitivity.

Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.

UPLC, a more recent advancement in liquid chromatography, operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The transfer of a method from HPLC to UPLC is a common practice in pharmaceutical analysis to enhance throughput and efficiency.

A representative HPLC method for the purity assessment of a compound similar to this compound is detailed in the table below. It is important to note that this is a typical example, and the actual parameters would need to be optimized for the specific analysis of this compound.

Table 1: Example of a Typical HPLC Method for Purity Assessment of a Heterocyclic Carboxylic Acid

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in a mixture of Mobile Phase A and B |